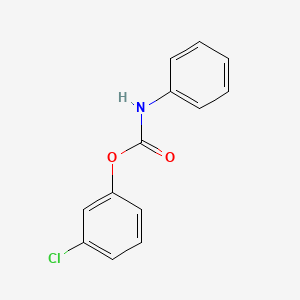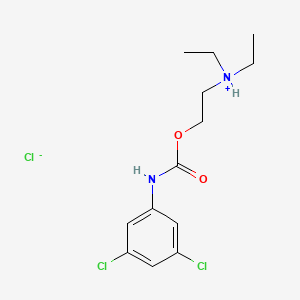
4-(5-Bromo-4-methyl-2-nitrophenoxy)-tetrahydropyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Bromo-4-methyl-2-nitrophenoxy)-tetrahydropyran is a synthetic organic compound characterized by the presence of a bromine atom, a nitro group, and a tetrahydropyran ring
Méthodes De Préparation
The synthesis of 4-(5-Bromo-4-methyl-2-nitrophenoxy)-tetrahydropyran typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 4-methyl-2-nitrophenol, followed by the formation of the tetrahydropyran ring through a cyclization reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Analyse Des Réactions Chimiques
4-(5-Bromo-4-methyl-2-nitrophenoxy)-tetrahydropyran can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(5-Bromo-4-methyl-2-nitrophenoxy)-tetrahydropyran has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(5-Bromo-4-methyl-2-nitrophenoxy)-tetrahydropyran involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(5-Bromo-4-methyl-2-nitrophenoxy)-tetrahydropyran include:
4-Bromo-2-nitrophenol: Lacks the tetrahydropyran ring but shares the bromine and nitro groups.
4-Methyl-2-nitrophenol: Similar structure but without the bromine atom.
Tetrahydropyran derivatives: Compounds with similar ring structures but different substituents.
Propriétés
Formule moléculaire |
C12H14BrNO4 |
|---|---|
Poids moléculaire |
316.15 g/mol |
Nom IUPAC |
4-(5-bromo-4-methyl-2-nitrophenoxy)oxane |
InChI |
InChI=1S/C12H14BrNO4/c1-8-6-11(14(15)16)12(7-10(8)13)18-9-2-4-17-5-3-9/h6-7,9H,2-5H2,1H3 |
Clé InChI |
AXRQDVUAPXNXSP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Br)OC2CCOCC2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


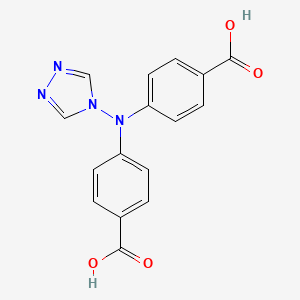
![(1R,5S)-8-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13730303.png)



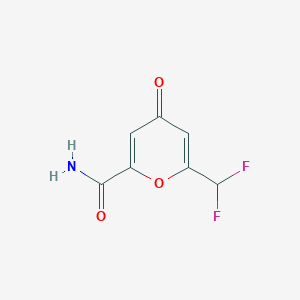
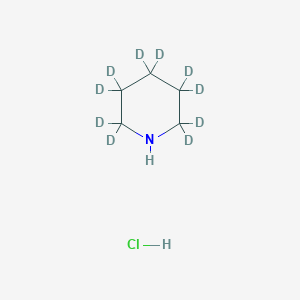
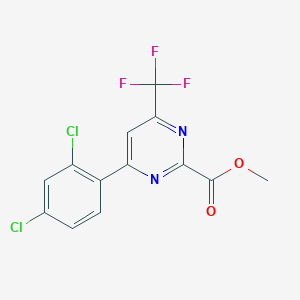

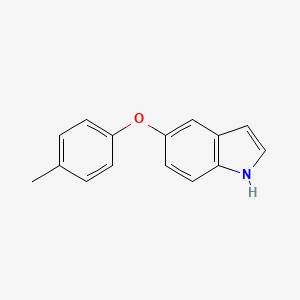
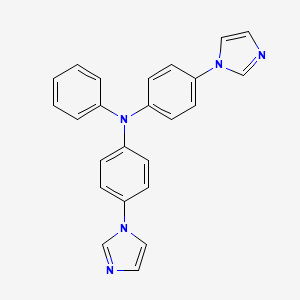
![1-[2-Aminopropyl(benzyl)amino]propan-2-ol](/img/structure/B13730372.png)
